molecular formula C15H13BrO3 B6292840 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid CAS No. 2413441-13-9

2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

Cat. No. B6292840
CAS RN: 2413441-13-9
M. Wt: 321.16 g/mol
InChI Key: QYWJHSOWQVSLJC-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)benzoic acid” is a type of organic compound . It has a molecular formula of C14H12O3 . The compound is part of the benzoic acid family, which are simple aromatic carboxylic acids .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromo-5-methylbenzoic acid” are not available, similar compounds often involve processes like Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group attached to a benzyloxy group . The molecular weight is approximately 228.243 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aromatic Constituents for Antibiotics : A study describes the synthesis of aromatic constituents similar to 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid, which are found in calichemicin antibiotics. These compounds were synthesized from readily available materials and are significant in the study of antibiotic properties (Laak & Scharf, 1989).

Thermodynamics and Solubility

  • Thermodynamic Studies : Another research focused on the thermodynamics of substances similar to this compound. It investigated the temperature dependences of vapor pressures and melting temperatures, providing valuable data for understanding the substance's physical properties (Zherikova et al., 2016).

Synthesis of Anti-Cancer Intermediates

  • Key Intermediate for Anti-Cancer Drugs : A study reports the synthesis of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, from 2-amino-5-methylbenzoic acid. This highlights the potential use of similar compounds in the development of cancer treatments (Cao Sheng-li, 2004).

Application in Drug Development

  • Pharmaceutical Drug Synthesis : The synthesis of pharmacologically active benzo[b]thiophen derivatives, which are structurally related to this compound, was explored for their potential as active compounds in pharmaceuticals (Chapman et al., 1971).

Photodynamic Therapy for Cancer

  • Treatment of Cancer in Photodynamic Therapy : Research on a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups provides insights into the potential use of similar compounds in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Electrochemical Properties

  • Electrochemical Properties : The study on the synthesis and electrochemical properties of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases demonstrates the potential of such compounds in electrochemical applications (Song et al., 2012).

properties

IUPAC Name

3-bromo-5-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWJHSOWQVSLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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